[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride
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Overview
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride: is a chemical compound with the molecular formula C8H13ClF2O3S and a molecular weight of 262.7 g/mol . This compound is used in various scientific research applications, particularly in the fields of pharmaceutical synthesis and polymerization reactions.
Preparation Methods
The preparation of [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
- The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is particularly useful in the development of drugs that target specific enzymes or receptors.
Industry:
- In the industrial sector, this compound is used in the production of specialty polymers and materials. It is also used as a cross-linking agent in the manufacture of certain types of resins and coatings.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent bonding can inhibit the activity of enzymes or alter the function of proteins by modifying their structure. The compound’s ability to form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar types of reactions.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride compound with a trifluoromethyl group instead of a difluoroethyl group.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness:
- The presence of the difluoroethyl group in [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride imparts unique reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required .
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O3S/c1-7(10,11)8(6-15(9,12)13)2-4-14-5-3-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQVMHJLLLAALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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